molecular formula C17H23N3O3S2 B2868930 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034294-04-5

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2868930
CAS RN: 2034294-04-5
M. Wt: 381.51
InChI Key: JXQOLERLLWSEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .

Scientific Research Applications

Molecular Interaction and Conformational Analysis

The molecular interaction of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide, specifically in its role as an antagonist for cannabinoid receptors, has been studied. Conformational analysis using the AM1 molecular orbital method revealed four distinct conformations, contributing to its binding interaction with receptors. This research enhances understanding of the structural and energetic stability of such compounds (Shim et al., 2002).

Structure-Activity Relationships

Research into the structure-activity relationships of similar compounds, like N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, has been conducted. These studies focus on the potency and selectivity of small molecule ETA receptor antagonists, shedding light on how structural modifications influence biological activity (Wu et al., 1997).

Synthesis and Characterization

The synthesis and characterization of novel benzamides and their metal complexes have been explored. These studies involve evaluating the structural features and bioactivity of the synthesized compounds, contributing to the understanding of their potential applications in various fields (Khatiwora et al., 2013).

Metabolic Pathways

Investigations into the metabolic pathways of related compounds, such as 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, have been conducted. These studies provide insights into the enzymes involved in the metabolic process, enhancing the understanding of the pharmacokinetics of such compounds (Hvenegaard et al., 2012).

Receptor Antagonism

Research on benzo[b]thiophene-2-carboxamide derivatives as urotensin-II receptor antagonists has been carried out. This research is crucial for understanding the binding affinities and antagonist activity of these substances, contributing to the development of potential therapeutic agents (Lim et al., 2016).

Mechanism of Action

While the mechanism of action for this specific compound is not clear, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine and its derivatives continue to be a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the future directions in this field could involve the development of new synthesis methods and the discovery of new therapeutic applications.

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-19(2)25(22,23)20-9-7-13(8-10-20)12-18-17(21)16-11-14-5-3-4-6-15(14)24-16/h3-6,11,13H,7-10,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQOLERLLWSEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.